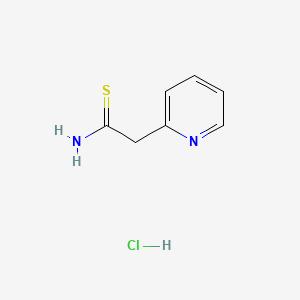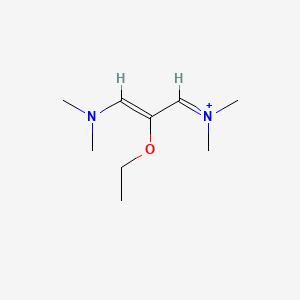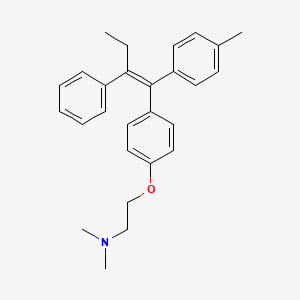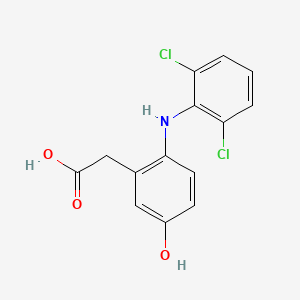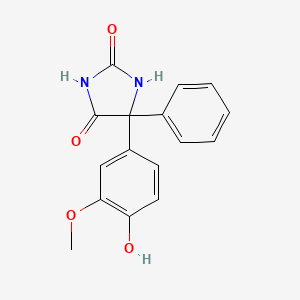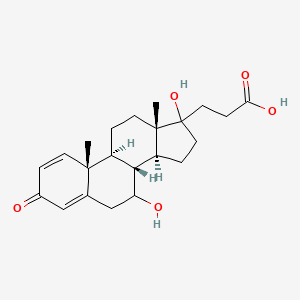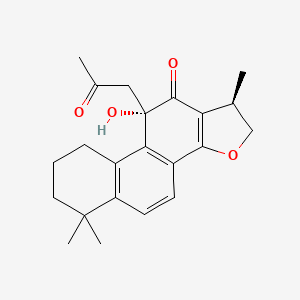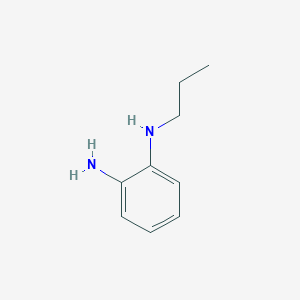
N-(2-氨基苯基)-N-丙基胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(2-Aminophenyl)-N-propylamine and related compounds involves multiple steps, including domino reactions, reductive amination, and arylation techniques. Domino reactions of arylamines with other reagents have been developed to efficiently synthesize 2-aminohydropyridines and 2-pyridinones, showcasing the versatility of arylamines in synthetic chemistry (Jing Sun, Yan Sun, E. Xia, & Chaoguo Yan, 2011). Furthermore, the N-selective arylation of β-amino alcohols with iodoanilines represents a critical step towards the synthesis of N-(2-aminophenyl)-2-hydroxyethylamines, highlighting the importance of selective arylation methods (Priyabrata Das & Jef K De Brabander, 2013).
Molecular Structure Analysis
Structural characterization of N-(2-Aminophenyl)-N-propylamine and similar compounds often involves crystallography and spectroscopic techniques. For instance, X-ray crystallography revealed the staggered arrangement of diphenylphosphanyl groups relative to the backbone in bis(diphenylphosphanyl)amines (T. Mayer & Hans‐Christian Böttcher, 2012), offering insights into the spatial arrangement of substituents and their impact on the molecule's properties.
Chemical Reactions and Properties
The chemical reactivity of N-(2-Aminophenyl)-N-propylamine is influenced by its functional groups, which participate in various chemical reactions. For example, the compound's amine group can engage in reductive amination, a pivotal reaction for synthesizing diverse organic compounds by forming new C-N bonds (Sean M. McCarthy et al., 2014). Additionally, the presence of the amine group facilitates the N-arylation processes, crucial for modifying the electronic and structural properties of aromatic compounds (D. Maiti & S. Buchwald, 2009).
科学研究应用
氨基酸的电化学检测
N-(2-氨基苯基)-N-丙基胺在电化学传感器和生物传感器的发展中发挥作用,用于检测苯丙氨酸、酪氨酸和色氨酸等氨基酸。这些传感器利用导电聚合物和分子印迹聚合物实现对氨基酸的高灵敏度和选择性,这对于了解它们对中枢神经系统的影响至关重要。这些设备可用于药品质量控制和监测与氨基酸相关的疾病(Dinu & Apetrei, 2022)。
水和废水处理
关于N-亚硝基二甲胺(NDMA)及其前体物质,包括N-(2-氨基苯基)-N-丙基胺的研究,突显了从水和废水中去除这类化合物的挑战。该综述侧重于传统和先进处理工艺,以去除NDMA及其前体物质,这些物质主要是人为来源。了解这些化合物的形成机制和有效去除策略对确保饮用水安全和水再利用应用的可持续性至关重要(Sgroi et al., 2018)。
致癌生物标志物的分析
N-(2-氨基苯基)-N-丙基胺在分析生物标志物如N-去氧鸟苷-C8-4-氨基联苯(dG-C8-4-ABP)中具有重要意义,后者是烟草烟雾和过热肉类中发现的主要致癌物质。本综述讨论了检测生物样本中dG-C8-4-ABP的代谢、致癌性和分析方法。液相色谱-质谱联用技术的进展增强了这一生物标志物的检测和定量,有助于我们了解癌症风险评估(Chen, Zhang, & Vouros, 2018)。
氮消毒副产物的前体
关于饮用水中氮消毒副产物的前体,包括NDMA和其他物质的综述,讨论了已知前体物质的形成产率及其在环境中的存在情况。它指出,虽然一些N-DBP的形成可以通过已知前体物质解释,但其他物质,如HANs和HAcAms,不能,这表明需要进一步研究以识别额外的前体物质并开发更有效的水处理工艺(Bond, Templeton, & Graham, 2012)。
安全和危害
未来方向
The future directions in the research of similar compounds involve the design and development of new drugs with antimicrobial activities. For instance, the combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .
属性
IUPAC Name |
2-N-propylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVUPKSFLNXRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407134 |
Source


|
| Record name | N-(2-aminophenyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-N-propylamine | |
CAS RN |
55899-42-8 |
Source


|
| Record name | N-(2-aminophenyl)-N-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-propylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
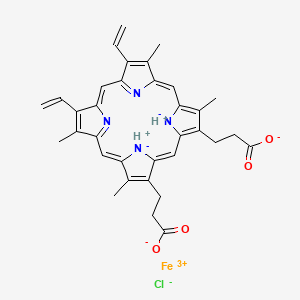
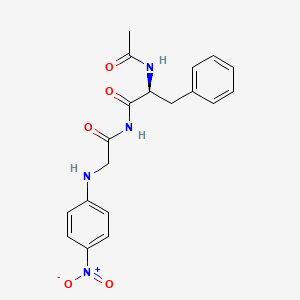
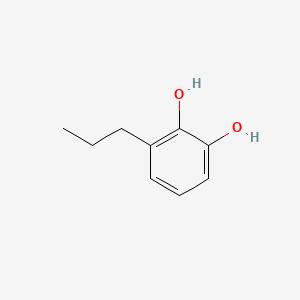
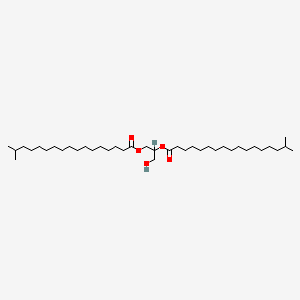
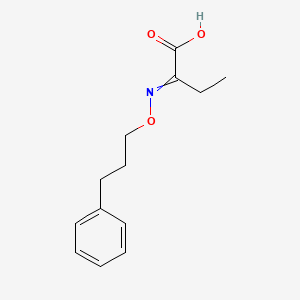
![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
